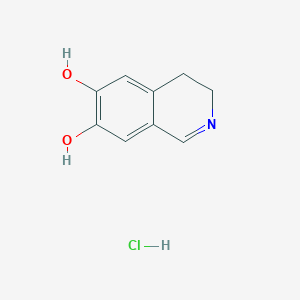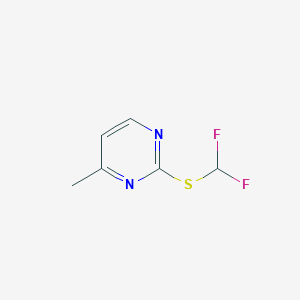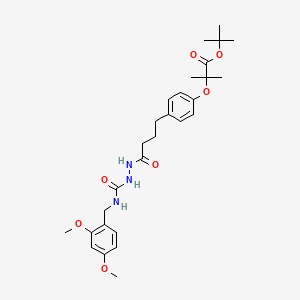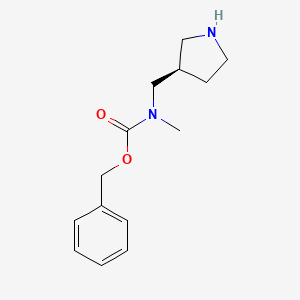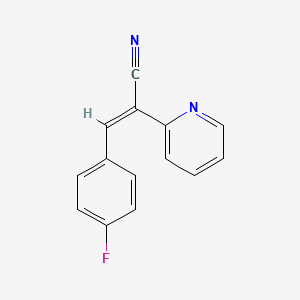
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is an organic compound that features a fluorinated phenyl group and a pyridyl group attached to an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired acrylonitrile compound. The reaction conditions often include solvents like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced nitrile or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, reduced nitriles.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and pyridyl moiety allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a methyl group instead of fluorine.
3-(4-Bromophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C14H9FN2 |
|---|---|
分子量 |
224.23 g/mol |
IUPAC 名称 |
(E)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-9H/b12-9- |
InChI 键 |
KGWWJKYVPSJOCC-XFXZXTDPSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C(=C\C2=CC=C(C=C2)F)/C#N |
规范 SMILES |
C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
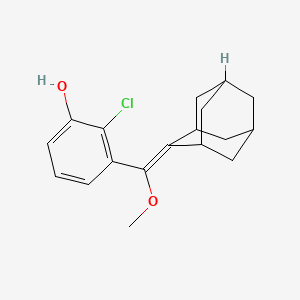
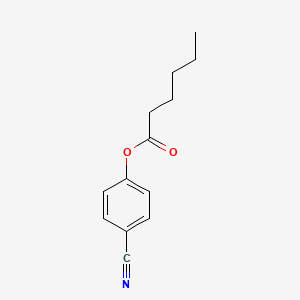
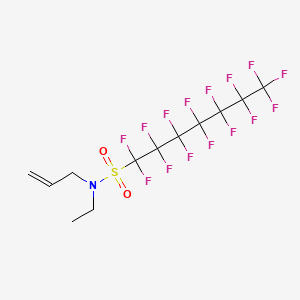


![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
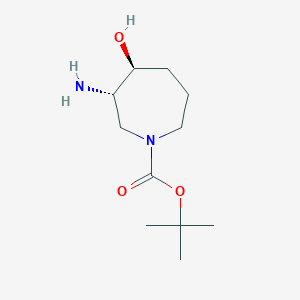
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

